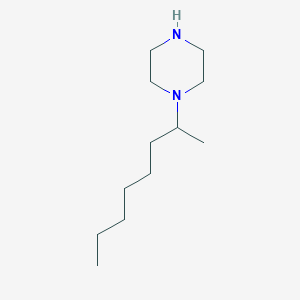

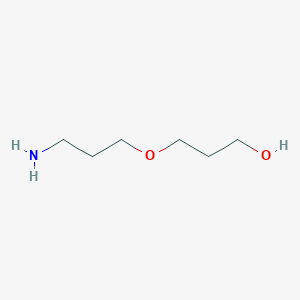

1-(Octan-2-yl)piperazine

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for 1-(Octan-2-yl)piperazine are not available, general methods for the synthesis of piperazine derivatives have been reported. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

Medicinal Chemistry

The piperazine moiety, including “1-(Octan-2-yl)piperazine”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Synthetic Methodologies

The chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule, is another reason for its widespread use . In the discovery and process chemistry, various synthetic methodologies are used to prepare the compounds .

Kinase Inhibitors

Piperazine-containing drugs, such as “1-(Octan-2-yl)piperazine”, are often used as kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain proteins called kinases that can lead to cancer.

Receptor Modulators

Piperazine derivatives are also used as receptor modulators . These compounds can enhance or reduce the activity of various receptors in the body, which can be beneficial in treating a variety of diseases.

Antimicrobial Polymers

Piperazine-based compounds, including “1-(Octan-2-yl)piperazine”, have been used in the synthesis of antimicrobial polymers . These polymers can be used in a variety of applications, including medical devices, to prevent the growth of harmful bacteria.

Synthesis of 1,5-fused-1,2,3-triazoles

“1-(Octan-2-yl)piperazine” can be used in the synthesis of 1,5-fused-1,2,3-triazoles . These compounds have a wide range of applications in medicinal chemistry due to their biological activity.

Physicochemical Property Optimization

The piperazine moiety, including “1-(Octan-2-yl)piperazine”, is useful for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry . It can be used to optimize the properties of a molecule, making it more suitable for its intended application.

Direcciones Futuras

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs. Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Mecanismo De Acción

Target of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

Piperazine compounds, in general, are known to mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . Piperazine is a GABA receptor agonist and binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological and pharmaceutical activities .

Pharmacokinetics

A study on a different piperazine derivative showed that it increased the bioavailability of paclitaxel, a chemotherapy drug, by up to 2-fold . This was achieved by lingering absorption, in part due to inhibition of intestinal P-glycoprotein and a low oral clearance of paclitaxel .

Result of Action

A study on a different piperazine compound showed that it induced traditional apoptotic symptoms of dna fragmentation and nuclear condensation in cancer cells . It also upregulated intracellular apoptotic marker proteins, such as cleaved caspase-3, cytochrome c, and Bax .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, a study on carbon capture utilization and storage (CCUS) technology, which uses piperazine derivatives, showed that it plays a critical role in achieving industrial net-zero targets by 2050 . .

Propiedades

IUPAC Name |

1-octan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-3-4-5-6-7-12(2)14-10-8-13-9-11-14/h12-13H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGJIPVPTRWBSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Octan-2-yl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Oxo-3-(propan-2-yl)-1,2-dihydroquinolin-6-yl]acetic acid](/img/structure/B3088130.png)

![{4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol](/img/structure/B3088207.png)